Enantiomeric Configuration as a Determinant of Sensory Output in Chiral 2-Mercapto Esters
Although no published study reports odor threshold or odor quality data specifically for Ethyl (S)-2-Mercapto-4-methylpentanoate or its (R)-enantiomer, the class-level principle that chirality governs sensory properties in polyfunctional thiols is firmly established. In a homologous series (C6–C10) of 2-mercapto-4-alkanols, the absolute configuration of the stereogenic center bearing the thiol group was shown to be a primary determinant of odor threshold, with the (2R,4R)-configured stereoisomer consistently exhibiting the lowest odor thresholds across homologues [1]. For the structurally related 3-mercaptohexanol (3-MH), the (R)-enantiomer is described as fruitier with a zesty grapefruit note, while the (S)-enantiomer imparts a more passion fruit character, despite similar perception thresholds (50 and 60 ng/L, respectively) [2]. For 3-mercaptohexyl acetate (3-MHA), the enantiomers differ in both threshold (R: 9 ng/L vs. S: 2.5 ng/L) and odor quality (R: passion fruit; S: herbaceous boxwood) [2]. These confirmed enantiomer-specific sensory differences in structurally analogous thiols provide a strong inferential basis for requiring enantiomerically defined material in applications where sensory fidelity or chiral authenticity is critical.
| Evidence Dimension | Enantiomer-specific odor quality and odor threshold |
|---|---|
| Target Compound Data | No published data for Ethyl (S)-2-Mercapto-4-methylpentanoate or its (R)-enantiomer |
| Comparator Or Baseline | (R)- vs. (S)-3-Mercaptohexanol: R-threshold ~50 ng/L (grapefruit/zesty), S-threshold ~60 ng/L (passion fruit); (R)- vs. (S)-3-MHA: R-threshold ~9 ng/L (passion fruit), S-threshold ~2.5 ng/L (herbaceous/boxwood) |
| Quantified Difference | 3-MH: R/S threshold ratio ≈ 0.83; 3-MHA: R/S threshold ratio ≈ 3.6; 2-mercapto-4-alkanols: lowest thresholds observed for (2R,4R)-configuration |
| Conditions | Chiral capillary GC-Olfactometry (GC-O) on hydroalcoholic model solutions; wine matrix for 3-MH and 3-MHA |
Why This Matters
Users requiring enantiomerically defined sensory output cannot assume racemic or opposite-enantiomer material will produce an equivalent aroma profile; procurement must specify and verify enantiomeric configuration using chiral chromatographic methods.
- [1] Riegel, A. D.; Kiske, C.; et al. Absolute Configurations and Sensory Properties of the Stereoisomers of a Homologous Series (C6–C10) of 2-Mercapto-4-alkanols. J. Agric. Food Chem. 2020, 68 (9), 2738–2746. View Source
- [2] Tominaga, T.; Furrer, A.; Henry, R.; Dubourdieu, D. Identification of new volatile thiols in the aroma of Vitis vinifera L. var. Sauvignon blanc wines. Flavour Fragr. J. 1998, 13 (3), 159–162. Enantiomeric distribution data as reported in agrisci.alljournals.cn. View Source
